molecular formula C17H19N3O4 B5260812 N-(3-{[(3,4-dimethoxyphenyl)carbamoyl]amino}phenyl)acetamide

N-(3-{[(3,4-dimethoxyphenyl)carbamoyl]amino}phenyl)acetamide

Cat. No.: B5260812
M. Wt: 329.35 g/mol
InChI Key: VQPONUCCZCCPGH-UHFFFAOYSA-N
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Description

N-(3-{[(3,4-dimethoxyphenyl)carbamoyl]amino}phenyl)acetamide: is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenyl ring substituted with dimethoxy groups and a carbamoyl group

Properties

IUPAC Name

N-[3-[(3,4-dimethoxyphenyl)carbamoylamino]phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-11(21)18-12-5-4-6-13(9-12)19-17(22)20-14-7-8-15(23-2)16(10-14)24-3/h4-10H,1-3H3,(H,18,21)(H2,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPONUCCZCCPGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-{[(3,4-dimethoxyphenyl)carbamoyl]amino}phenyl)acetamide typically involves the reaction of 3,4-dimethoxyaniline with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then treated with a suitable carbamoylating agent to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction of the carbamoyl group can yield corresponding amines.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and kinetics.

Biology:

  • Investigated for its potential as a pharmacological agent due to its structural similarity to bioactive compounds.

Medicine:

  • Explored for its potential therapeutic applications, including anti-inflammatory and analgesic properties.

Industry:

Mechanism of Action

The mechanism by which N-(3-{[(3,4-dimethoxyphenyl)carbamoyl]amino}phenyl)acetamide exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

  • N-(3,4-dimethoxyphenyl)acetamide
  • N-(3,4-dimethoxyphenyl)carbamoylphenylamine
  • N-(3,4-dimethoxyphenyl)carbamoylphenylthioamide

Uniqueness: N-(3-{[(3,4-dimethoxyphenyl)carbamoyl]amino}phenyl)acetamide is unique due to the presence of both carbamoyl and acetamide functional groups, which confer distinct chemical reactivity and biological activity. This dual functionality allows for a broader range of applications compared to similar compounds that may lack one of these groups .

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